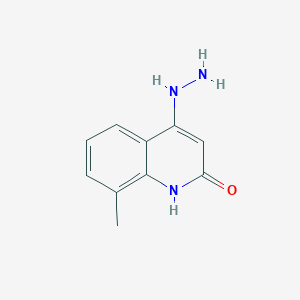

4-Hydrazinyl-8-methylquinolin-2(1H)-one

CAS No.: 360078-48-4

Cat. No.: VC19099276

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 360078-48-4 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 4-hydrazinyl-8-methyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H11N3O/c1-6-3-2-4-7-8(13-11)5-9(14)12-10(6)7/h2-5H,11H2,1H3,(H2,12,13,14) |

| Standard InChI Key | RBIRHUBWRBSDQA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=O)N2)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

-

Molecular Formula: C₁₀H₁₁N₃O

-

Molecular Weight: 189.21 g/mol

-

IUPAC Name: 8-methyl-4-hydrazinyl-1H-quinolin-2-one

Spectroscopic Data

-

IR (KBr, cm⁻¹):

-

¹H NMR (DMSO-d₆, δ ppm):

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 210–212°C (decomposes) |

| Solubility | Soluble in DMF, DMSO; insoluble in water |

| Stability | Air-stable solid; sensitive to strong acids/bases |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate :

Key Reactivity

The hydrazine group enables diverse transformations:

-

Thiosemicarbazides: Reacts with phenyl isothiocyanate to form N-(8-methyl-2-oxoquinolin-4-yl)-N′-phenylthiourea .

-

Pyrazole Derivatives: Condensation with aldehydes (e.g., 3-formyl-4-hydroxyquinoline) yields pyrazolo[4,3-c]quinolin-4(5H)-ones via intramolecular cyclization .

-

Triazoles and Thiadiazoles: Reaction with carbon disulfide or tosyl chloride produces heterocyclic systems (e.g., 1,3,4-thiadiazoles) .

Biological Activities and Applications

Antioxidant Properties

-

Lubricant Additives: Derivatives reduce oxidative degradation in greases, lowering acid number by 40% in ASTM D-942 tests .

Anticancer Prospects

-

Structural Analogs: Pyrano[3,2-c]quinolones derived from similar precursors show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Industrial and Research Applications

Medicinal Chemistry

-

Scaffold for Drug Discovery: Used to synthesize triazoles, benzimidazoles, and oxadiazoles with enhanced bioactivity .

-

Photoactive Agents: Quinoline-hydrazine hybrids exhibit singlet oxygen generation under blue light, useful in photodynamic therapy .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume